3-[(Diisopropylphosphoryl)methyl]benzonitrile
Overview
Description
“3-[(Diisopropylphosphoryl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H20NOP . It has a molecular weight of 249.29 g/mol . The compound is also known by alternate names such as “3-(Diisopropyl-phosphinoylmethyl)-benzonitrile” and "3-[di(propan-2-yl)phosphorylmethyl]benzenecarbonitrile" .
Molecular Structure Analysis
The InChI string for “3-[(Diisopropylphosphoryl)methyl]benzonitrile” isInChI=1S/C14H20NOP/c1-11(2)17(16,12(3)4)10-14-7-5-6-13(8-14)9-15/h5-8,11-12H,10H2,1-4H3
. This provides a detailed description of the compound’s molecular structure.
Scientific Research Applications
Montmorillonite Clay Catalysis
- Montmorillonite K10 clay can catalyze the conversion of methyl benzoate and NH3 into benzonitrile and amides, showing potential for benzonitrile derivative synthesis (Wali et al., 1998).
Photochemical Reactions
- Benzonitrile derivatives exhibit distinct behaviors in photochemical reactions, which can be influenced by substituents in the phenyl ring. This has implications for the regioselectivity of cycloaddition reactions (Gerber et al., 1977).
Cycloaddition Reactions
- The study of electrophilically activated benzonitrile N-oxides in cycloaddition reactions provides insights into the formation of cycloadducts and oximes, relevant for the synthesis of benzonitrile derivatives (Domingo et al., 2006).
Hammett Equation Analysis
- Research on 3- and 4-substituted benzonitriles contributes to the understanding of the Hammett equation's validity, which is important in predicting chemical reactivity and physical properties (Exner & Böhm, 2004).
Dye Sensitized Solar Cells
- Benzonitrile-based electrolytes demonstrate improved stability and efficiency in dye-sensitized solar cells, a key application in renewable energy technology (Latini et al., 2014).
Organometallic Chemistry
- Benzonitrile adducts of terminal diarylphosphido complexes show potential as preparative sources for reactive phosphido complexes, relevant in organometallic synthesis and catalysis (Hoyle et al., 2011).
Positron Emission Tomography Imaging
- Novel benzonitrile analogues have been synthesized for use in PET imaging, particularly for imaging metabotropic glutamate receptor subtype 5 (Shimoda et al., 2016).
properties
IUPAC Name |
3-[di(propan-2-yl)phosphorylmethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NOP/c1-11(2)17(16,12(3)4)10-14-7-5-6-13(8-14)9-15/h5-8,11-12H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLGRKZBVPABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(CC1=CC(=CC=C1)C#N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337178 | |
Record name | 3-[(Diisopropylphosphoryl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Diisopropylphosphoryl)methyl]benzonitrile | |
CAS RN |
81373-49-1 | |
Record name | 3-[(Diisopropylphosphoryl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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